N-(Acetyloxy)-P,P-diphenylphosphinic amide
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Overview
Description
N-(Acetyloxy)-P,P-diphenylphosphinic amide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features an acetyloxy group attached to the nitrogen atom and two phenyl groups attached to the phosphorus atom, making it a unique and interesting molecule for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of P,P-diphenylphosphinic chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia or an amine to form the desired amide .
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between P,P-diphenylphosphinic acid and acetic anhydride, followed by the addition of ammonia or an amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., pyridine) or under acidic conditions.
Major Products Formed
Hydrolysis: P,P-diphenylphosphinic acid and acetic acid.
Reduction: Corresponding amine and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Acetyloxy)-P,P-diphenylphosphinic amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphinic amides and related compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-P,P-diphenylphosphinic amide involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in nucleophilic acyl substitution reactions, while the phosphinic amide moiety can engage in hydrogen bonding and coordination with metal ions . These interactions can influence various biochemical pathways and processes, making the compound valuable for research and development .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphosphinic amide: Similar structure but with dimethyl groups instead of phenyl groups.
N-Acetylphosphinic amide: Similar structure but without the phenyl groups.
P,P-Diphenylphosphinic acid: Lacks the acetyloxy and amide groups.
Uniqueness
The combination of these groups allows for versatile interactions and transformations, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
73452-28-5 |
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Molecular Formula |
C14H14NO3P |
Molecular Weight |
275.24 g/mol |
IUPAC Name |
(diphenylphosphorylamino) acetate |
InChI |
InChI=1S/C14H14NO3P/c1-12(16)18-15-19(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17) |
InChI Key |
HEOWOYORXJKTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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